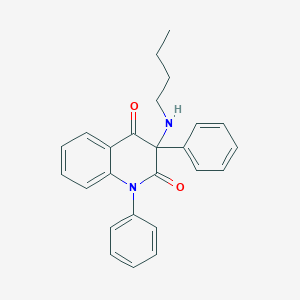

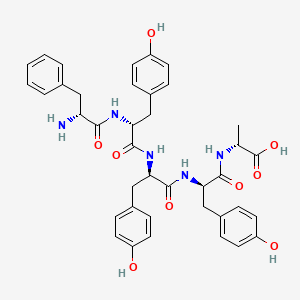

![molecular formula C22H20ClNO3 B12591622 5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide CAS No. 648922-92-3](/img/structure/B12591622.png)

5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a hydroxy group, and a phenyl group substituted with an ethoxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-hydroxybenzoic acid with 3-[2-(2-methylphenyl)ethoxy]aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium at elevated temperatures.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: NaOCH3 in methanol at room temperature.

Major Products

Oxidation: Formation of 5-chloro-2-oxo-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide.

Reduction: Formation of 2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide.

Substitution: Formation of 5-methoxy-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide.

科学的研究の応用

5-クロロ-2-ヒドロキシ-N-{3-[2-(2-メチルフェニル)エトキシ]フェニル}ベンザミドは、科学研究において幅広い用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌作用や抗酸化作用などの潜在的な生物活性について調査されています。

医学: さまざまな疾患の治療における潜在的な治療効果について探求されています。

作用機序

5-クロロ-2-ヒドロキシ-N-{3-[2-(2-メチルフェニル)エトキシ]フェニル}ベンザミドの作用機序には、特定の分子標的および経路との相互作用が関与します。ヒドロキシ基とクロロ基は、その結合親和性と反応性において重要な役割を果たします。この化合物は、特定の酵素または受容体を阻害し、その観察された生物学的効果をもたらす可能性があります。その分子標的と経路の詳細な研究は、その作用機序を完全に解明するために現在進行中である .

6. 類似化合物の比較

類似化合物

5-クロロ-2-ヒドロキシ-N-フェニルベンザミド: エトキシ基とメチルフェニル基がなく、化学的性質と用途が異なります。

2-ヒドロキシ-N-{3-[2-(2-メチルフェニル)エトキシ]フェニル}ベンザミド: クロロ基がなく、反応性と生物活性に影響を与えます。

5-メトキシ-2-ヒドロキシ-N-{3-[2-(2-メチルフェニル)エトキシ]フェニル}ベンザミド: クロロ基の代わりにメトキシ基が含まれ、異なる化学的挙動を示す.

独自性

5-クロロ-2-ヒドロキシ-N-{3-[2-(2-メチルフェニル)エトキシ]フェニル}ベンザミドは、クロロ基とエトキシ基の両方の存在により独自であり、これらは明確な化学的および生物学的性質を付与します。その特定の構造により、さまざまな用途における標的相互作用が可能になり、科学研究において貴重な化合物となる .

類似化合物との比較

Similar Compounds

5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the ethoxy and methylphenyl groups, resulting in different chemical properties and applications.

2-Hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide: Lacks the chloro group, affecting its reactivity and biological activity.

5-Methoxy-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide: Contains a methoxy group instead of a chloro group, leading to different chemical behavior.

Uniqueness

5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide is unique due to the presence of both chloro and ethoxy groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research .

特性

CAS番号 |

648922-92-3 |

|---|---|

分子式 |

C22H20ClNO3 |

分子量 |

381.8 g/mol |

IUPAC名 |

5-chloro-2-hydroxy-N-[3-[2-(2-methylphenyl)ethoxy]phenyl]benzamide |

InChI |

InChI=1S/C22H20ClNO3/c1-15-5-2-3-6-16(15)11-12-27-19-8-4-7-18(14-19)24-22(26)20-13-17(23)9-10-21(20)25/h2-10,13-14,25H,11-12H2,1H3,(H,24,26) |

InChIキー |

APYJGLGMOIGNBM-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide](/img/structure/B12591552.png)

![3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one](/img/structure/B12591560.png)

![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)

![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)

![2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B12591579.png)

![4,6-Dimethoxybenzo[b]thiophene](/img/structure/B12591595.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)